molecular formula C20H18ClN3O5S2 B2424861 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 899724-77-7

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2424861
CAS RN: 899724-77-7
M. Wt: 479.95
InChI Key: FLBSEWWYEQDPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Catalytic Protodeboronation

Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .

Application: Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been achieved using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-N-(4-ethoxyphenyl)acetamide to form the second intermediate, 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "thionyl chloride", "3-chlorobenzenesulfonyl chloride", "2-mercapto-N-(4-ethoxyphenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "4-ethoxyaniline is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form 4-ethoxyphenylamine.", "4-ethoxyphenylamine is then reacted with sulfuric acid to form 4-ethoxyphenylammonium sulfate.", "The sulfate salt is then treated with sodium hydroxide to form 4-ethoxyphenol.", "4-ethoxyphenol is then reacted with thionyl chloride to form 4-ethoxyphenyl chloroformate.", "2-mercapto-N-(4-ethoxyphenyl)acetamide is then reacted with 3-chlorobenzenesulfonyl chloride to form 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene.", "2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product, 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide." ] }

CAS RN

899724-77-7

Product Name

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

479.95

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

FLBSEWWYEQDPET-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.